

# Isavuconazonium sulfate drug interaction profile comparison

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## Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

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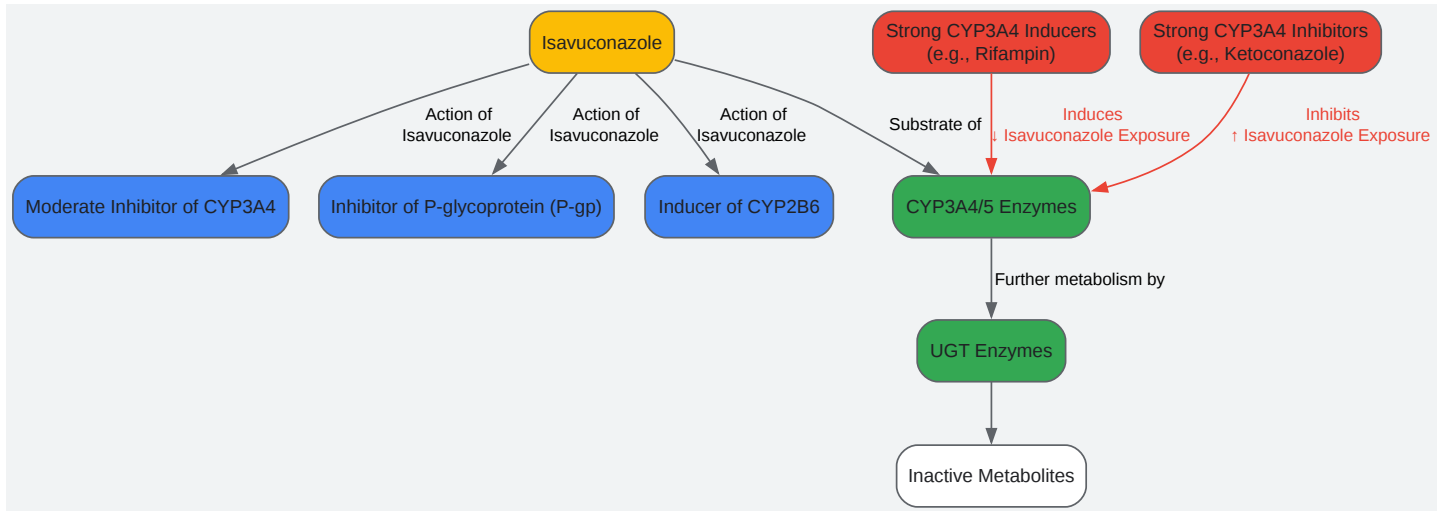
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## Mechanism of Action and Pharmacokinetic Basis

**Isavuconazonium sulfate** is a prodrug rapidly converted to the active moiety **isavuconazole** in the blood [1] [2]. Its interaction profile is primarily governed by its relationship with metabolic enzymes and transporters.

- **Mechanism of Action:** Like other azoles, isavuconazole inhibits the fungal enzyme **lanosterol 14 $\alpha$ -demethylase** (CYP51), disrupting ergosterol synthesis in the fungal cell membrane [3] [2].
- **Key Pharmacokinetic Pathways:**
  - **Metabolism:** Isavuconazole is primarily a **substrate of CYP3A4/5** [4] [2]. It is also subsequently metabolized by uridine diphosphate-glucuronosyltransferases (UGT) [2].
  - **Inhibition and Induction:** It acts as a **moderate inhibitor of CYP3A4** [3]. It also inhibits other transporters like **P-glycoprotein (P-gp)**, and can induce **CYP2B6** [1].
- **Formulation Advantage:** Unlike intravenous voriconazole, the intravenous formulation of isavuconazonium does not use cyclodextrin as a solubilizing agent, eliminating concerns of cyclodextrin-associated nephrotoxicity [2].

The diagram below illustrates the core metabolic pathways and major interaction mechanisms of isavuconazole.



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## Comparative Drug Interaction Profile

The table below quantitatively compares the effects of concomitant medications on isavuconazole exposure and contrasts its interaction potential with other systemic azole antifungals.

**Table 1: Isavuconazole Drug Interaction Profile and Cross-Class Comparison**

Interaction Type / Drug	Effect on Isavuconazole / Victim Drug	Magnitude of Change (Clinical Study Data)	Clinical Recommendation
<b>Strong CYP3A4 Inducers</b>			
Rifampin [4]	↓ Isavuconazole AUC	<b>92% decrease</b> in AUC <sub>0-∞</sub>	Contraindicated [5]

Interaction Type / Drug	Effect on Isavuconazole / Victim Drug	Magnitude of Change (Clinical Study Data)	Clinical Recommendation
Phenobarbital [4]	↓ Isavuconazole Exposure	Case reports: Subtherapeutic concentrations	Contraindicated [5]
<b>Strong CYP3A4 Inhibitors</b>			
Ketoconazole [4]	↑ Isavuconazole Exposure	Significant increase (specific % not quantified)	Contraindicated [5]
Ritonavir [4]	↑ Isavuconazole Exposure	Significant increase (specific % not quantified)	Contraindicated [5]
<b>Drugs Affected by Isavuconazole</b>			
Sirolimus / Tacrolimus [3]	↑ Concentration due to CYP3A4 inhibition	Moderate increase in concentration/dose ratio	Monitor serum levels closely [3]
Midazolam [4]	↑ Midazolam Exposure	No <i>significant</i> effect in single-dose study	Use with caution; single-dose data may be unreliable [4]
<b>Comparative Azole Inhibition Potential</b>			
Isavuconazole [6] [3]	Moderate CYP3A4 inhibitor	Lower inhibition than some other azoles	Fewer DDIs than voriconazole
Voriconazole [6] [7]	Strong CYP3A4 inhibitor	--	More DDIs and hepatotoxicity risk
Posaconazole [7]	Strong CYP3A4 inhibitor	--	Significant DDI potential

## Key Experimental Data and Protocols

The comparative data is derived from well-defined clinical study designs. Here are the methodologies for key experiments cited in the profiles above.

**Table 2: Experimental Protocols for Key Isavuconazole Interaction Studies**

Study Focus / Citation	Study Design & Model	Intervention & Dosing	Key Pharmacokinetic Endpoints
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| **Rifampin Interaction** (Phase I) [4] | **Model:** Healthy subjects **Design:** Rifampin (600 mg/day, Days 36-71); Isavuconazole single dose (Day 44) | Isavuconazole: 400 mg single dose (Day 44) after 25 days of rifampin pre-treatment. |  $AUC_{0-\infty}$ ,  $C_{max}$ , Apparent Clearance (CL/F) | | **Enzyme Inhibitors** (Phase I) [4] | **Model:** Healthy subjects **Design:** Coadministration with strong CYP3A4 inhibitors | Isavuconazole given with ketoconazole or high-dose ritonavir. |  $AUC$ ,  $C_{max}$  | | **Impact on Immunosuppressants** [3] | **Model:** Hematopoietic stem cell transplant patients **Design:** Observational, therapeutic drug monitoring | Isavuconazole co-administered with tacrolimus or sirolimus. | Trough levels ( $C_{min}$ ) of tacrolimus/sirolimus; Concentration/Dose Ratio | | **Systematic Review of DDIs** [4] | **Method:** Systematic literature search (PubMed, Embase, Cochrane) up to Aug 2024. **Inclusion:** All published papers on isavuconazole interaction, all age groups. **Exclusion:** *In vitro*/animal studies, reviews, no PK outcomes. | Data extracted from 11 included studies (7 Phase I, 4 Phase IV) covering 23 drugs. |  $AUC$ ,  $C_{max}$ ,  $C_{min}$ ,  $T_{max}$ , CL |

## Clinical Management and Clinical Perspective

- **Therapeutic Drug Monitoring (TDM):** While routine TDM is not currently recommended for isavuconazole as it is for voriconazole [3], it should be considered for patients on long-term combination therapy with interacting drugs, in special populations (obesity, renal replacement therapy), or in cases of suspected treatment failure [4] [3].
- **Comparative Safety:** A key advantage of isavuconazole in clinical practice is its **favorable safety profile**. Real-world studies show it has a **lower incidence of hepatotoxicity** compared to voriconazole and, unlike other azoles, it is **not associated with QTc prolongation** but rather causes a dose-dependent **shortening of the QTc interval** [6] [7] [3]. It should be avoided in patients with familial short QT syndrome [1].

- **Managing Interactions:**

- **Avoid** coadministration with strong CYP3A4 inducers and inhibitors [4] [5].
- **Monitor** serum levels of concomitant narrow therapeutic index drugs that are CYP3A4 or P-gp substrates (e.g., tacrolimus, sirolimus, cyclosporine) and adjust their doses as needed [3].
- Be aware that **single-dose interaction studies may be unreliable** for predicting the full extent of interactions with enzyme inducers/inhibitors, as sufficient time is needed for enzyme regulation [4].

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